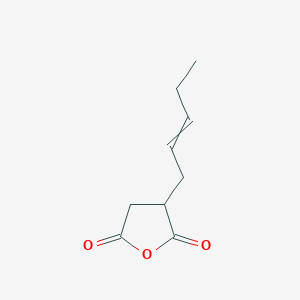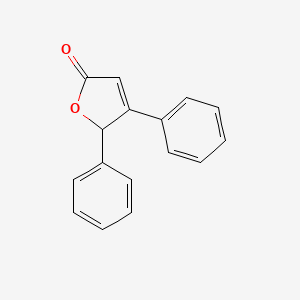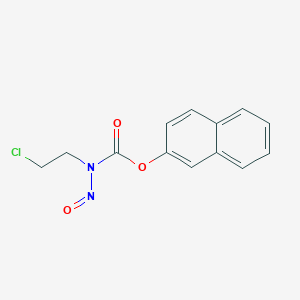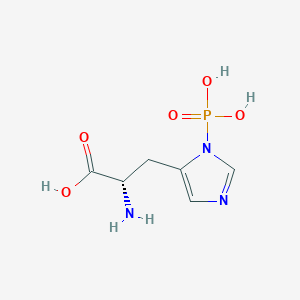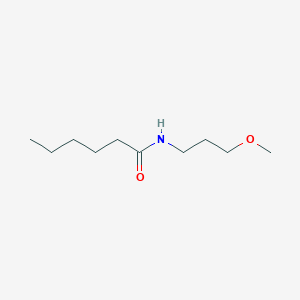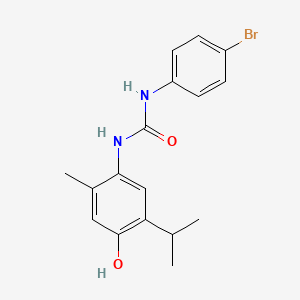
Ethenyl(trimethyl)plumbane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl(trimethyl)plumbane is an organolead compound with the chemical formula ( \text{Pb(C}_2\text{H}_3)(\text{CH}_3)_3 ) It is a derivative of plumbane, where the lead atom is bonded to one ethenyl group and three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethenyl(trimethyl)plumbane can be synthesized through the reaction of trimethyllead chloride with vinylmagnesium bromide in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and distillation to obtain the desired product with high purity. Safety measures are crucial due to the toxicity of lead compounds.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can convert this compound to simpler lead-containing compounds.
Substitution: The ethenyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products:
Oxidation: Lead oxides, carbon dioxide, water.
Reduction: Lead metal, hydrocarbons.
Substitution: Various organolead compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Ethenyl(trimethyl)plumbane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organolead compounds.
Biology: Studied for its potential effects on biological systems, though its toxicity limits its use.
Medicine: Investigated for its potential use in radiotherapy due to the radioactive isotopes of lead.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of ethenyl(trimethyl)plumbane involves its interaction with molecular targets such as enzymes and cellular components. The lead atom can form strong bonds with sulfur and oxygen atoms in biological molecules, disrupting their normal function. This can lead to toxic effects, making it important to handle this compound with care.
Vergleich Mit ähnlichen Verbindungen
Trimethyllead chloride: Another organolead compound with similar reactivity.
Tetraethyllead: Used as an anti-knock agent in gasoline.
Lead tetraacetate: An oxidizing agent in organic synthesis.
Uniqueness: Ethenyl(trimethyl)plumbane is unique due to the presence of the ethenyl group, which imparts different reactivity compared to other organolead compounds. This makes it valuable for specific synthetic applications where the ethenyl functionality is required.
Eigenschaften
CAS-Nummer |
5381-67-9 |
|---|---|
Molekularformel |
C5H12Pb |
Molekulargewicht |
279 g/mol |
IUPAC-Name |
ethenyl(trimethyl)plumbane |
InChI |
InChI=1S/C2H3.3CH3.Pb/c1-2;;;;/h1H,2H2;3*1H3; |
InChI-Schlüssel |
CULSAKZEJQYMHU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Pb](C)(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



